molecular formula C11H12BrNO2 B1374167 1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1340287-23-1

1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid

Cat. No. B1374167
CAS RN: 1340287-23-1
M. Wt: 270.12 g/mol
InChI Key: JNHILHKLDIUQEN-UHFFFAOYSA-N
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Description

“1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H12BrNO2 . It is a derivative of azetidine, a four-membered heterocycle used in pharmaceutical and agrochemical research .


Synthesis Analysis

Azetidines, including “1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid”, can be synthesized through various methods. One common method involves the reaction of a tertiary amine with an aziridinium, resulting in the formation of an unreactive quaternary amine . Another method involves the use of a building block like Methyl 1-Boc-azetidine-3-carboxylate, which can be readily functionalized via enolization at the 3-position in the presence of LDA .


Molecular Structure Analysis

The molecular structure of “1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid” consists of a four-membered azetidine ring attached to a carboxylic acid group and a 4-bromophenylmethyl group .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The azetidine ring in “1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid” can undergo various chemical reactions, including nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid” include a predicted boiling point of 385.1±37.0 °C, a predicted density of 1.600±0.06 g/cm3, and a predicted pKa of 2.68±0.20 .

Scientific Research Applications

Synthesis and Functionalization for Biological Applications

A study by Žukauskaitė et al. (2011) details the synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates, leading to the production of functionalized azaheterocyclic α- and β-amino acid derivatives. These derivatives are significant for their potential in biological applications and in the field of foldamers, owing to their conformational constraints and the presence of a bromo-substituted carbon center for further functionalization. This process enables the creation of a broad range of new aziridine-2- and azetidine-3-carboxylic acid derivatives of interest from a biological perspective and for foldameric applications (Žukauskaitė et al., 2011).

Role in Peptide Activity and Protein Folding

Sajjadi and Lubell (2008) synthesized azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position, producing enantiopure 3-substituted azetidine-2-carboxylic acids designed as tools for studying the influence of conformation on peptide activity. These amino acid-Aze chimeras are crucial for understanding how the conformation of peptides affects their biological activity, offering a novel perspective on peptide design and protein folding studies (Sajjadi & Lubell, 2008).

Agricultural and Dietary Significance

Rubenstein et al. (2009) investigated the presence of azetidine-2-carboxylic acid in sugar beets and table beets (Beta vulgaris), highlighting its significance in agriculture and dietary contexts. The study underscores the importance of understanding the biochemical pathways and potential impacts of non-protein amino acids like Aze in the food chain, especially considering their misincorporation into proteins and the resulting toxic effects (Rubenstein et al., 2009).

Implications for Antibacterial Agents

Research by Frigola et al. (1994) on the synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids explores the potential of azetidine derivatives as antibacterial agents. This study provides insights into the structure-activity relationships of quinolones with an azetidine moiety, offering pathways for developing novel antibacterial compounds (Frigola et al., 1994).

Advances in Polymer Science

Wang et al. (2006) introduced an azetidine-containing compound, 3-azetidinyl propanol, into a polyurethane (PU) prepolymer, resulting in a single-component, AZT-terminated self-curable aqueous-based PU dispersion. This research highlights the versatility of azetidine derivatives in polymer science, particularly in the development of self-curing materials with potential applications in coatings and adhesives (Wang et al., 2006).

Future Directions

Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research, suggesting that “1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid” could have potential applications in these fields . Future research may focus on exploring these applications and developing new synthesis methods for azetidines .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-3-1-8(2-4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHILHKLDIUQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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